Z-Ala-phe-ome

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

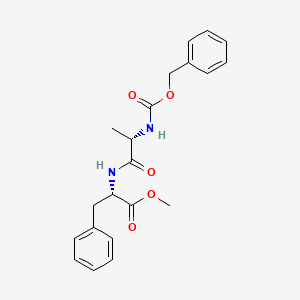

Z-Ala-phe-ome is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Z-Ala-phe-ome

The synthesis of this compound typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Z) group, followed by esterification to form the methyl ester. Various methods have been employed, including:

- Classical Solution Methods : This involves using reagents such as benzyloxycarbonyl chloride and methanol in the presence of a base like triethylamine.

- Reactive Extrusion : A continuous and solventless method that enhances efficiency and reduces environmental impact .

- Ball-Milling Techniques : This method minimizes epimerization during synthesis, yielding high purity products .

This compound exhibits significant biological activity due to its role in protein interactions and enzymatic processes. Key findings include:

- Enzyme Interaction : It acts as a substrate or inhibitor for various enzymes, influencing their activity significantly. For instance, studies have shown that this compound can inhibit caspases, which are crucial in apoptotic pathways .

- Nanostructure Formation : The compound has potential applications in forming nanostructures and hydrogels, which are useful for drug delivery systems and biomaterials.

Applications in Drug Development

The applications of this compound in drug development are noteworthy:

- Caspase Inhibition : As a pan-caspase inhibitor, it has been shown to block apoptosis, thereby influencing cellular behavior in various disease models, including arthritis and cancer .

- Immunosuppressive Properties : Research indicates that this compound can inhibit T-cell activation and proliferation, making it a candidate for immunosuppressive therapies .

Case Study 1: Inhibition of Caspases

In a study examining the efficacy of this compound as a caspase inhibitor, it was demonstrated that this compound significantly reduced inflammation and cartilage damage in arthritic models when administered both intravenously and orally. The mechanism involved high Cat-B activity modulation .

Case Study 2: Nanostructure Development

Research into the formation of hydrogels using this compound showed promising results for drug delivery applications. The compound's ability to self-assemble into nanostructures enhances its utility in biomedical applications.

Propriétés

Formule moléculaire |

C21H24N2O5 |

|---|---|

Poids moléculaire |

384.4 g/mol |

Nom IUPAC |

methyl (2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24)/t15-,18-/m0/s1 |

Clé InChI |

SIHNOQQFBTTYLO-YJBOKZPZSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.